Naboctate

Description

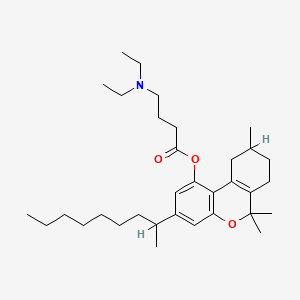

Naboctate (CAS: 74912-19-9) is a synthetic cannabinoid receptor agonist with the molecular formula C₃₃H₅₃NO₃ . Classified under ophthalmic agents, it is pharmacologically recognized for its anti-glaucoma, antiemetic, sedative, and anxiolytic properties . Preclinical studies in normotensive rabbit models demonstrated its ability to reduce intraocular pressure (IOP) dose-dependently when applied topically, making it a candidate for glaucoma management . Currently, it remains in the investigational stage, with ongoing research to validate its efficacy and safety in humans .

Properties

CAS No. |

74912-19-9 |

|---|---|

Molecular Formula |

C33H53NO3 |

Molecular Weight |

511.8 g/mol |

IUPAC Name |

(6,6,9-trimethyl-3-nonan-2-yl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 4-(diethylamino)butanoate |

InChI |

InChI=1S/C33H53NO3/c1-8-11-12-13-14-16-25(5)26-22-29(36-31(35)17-15-20-34(9-2)10-3)32-27-21-24(4)18-19-28(27)33(6,7)37-30(32)23-26/h22-25H,8-21H2,1-7H3 |

InChI Key |

UDQAWRWPAGUCRX-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN(CC)CC |

Canonical SMILES |

CCCCCCCC(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN(CC)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Naboctate involves several steps. One of the key methods includes the esterification of butanoic acid with a diethylamino group, followed by the addition of a benzochromene derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled temperatures and pressures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Naboctate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohols.

Scientific Research Applications

Naboctate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of synthetic cannabinoids and their interactions with various reagents.

Biology: this compound is employed in research to understand the effects of synthetic cannabinoids on biological systems, particularly in the context of receptor binding and signal transduction.

Medicine: Due to its antiemetic and anxiolytic properties, this compound is studied for potential therapeutic applications in treating nausea, anxiety, and glaucoma.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals

Mechanism of Action

Naboctate exerts its effects by binding to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and the reduction of intraocular pressure in the case of glaucoma . The molecular targets include G-protein coupled receptors, which play a crucial role in the compound’s pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares naboctate with other synthetic cannabinoids and structurally related compounds:

Mechanistic and Clinical Comparisons

- Anti-Glaucoma Efficacy: this compound reduces IOP by enhancing aqueous humor outflow, as shown in rabbit models . In contrast, topical THC (0.01%–0.1%) also lowers IOP but lacks consistent efficacy at lower concentrations . Advantage: this compound’s non-psychotropic profile makes it preferable over THC derivatives for chronic use .

- Antiemetic Activity: Nabilone and dronabinol are FDA-approved for chemotherapy-induced nausea but cause dizziness and euphoria . this compound’s antiemetic effects are inferred from preclinical data, though human trials are pending .

Research Findings and Developmental Status

Preclinical Data on this compound

- Intraocular Pressure Reduction: In rabbits, this compound solutions (0.01%–0.1%) induced dose-dependent IOP reductions of 15%–30% within 4 hours post-application .

- Safety Profile: No psychotropic effects were observed in animal models, even at higher doses . This contrasts sharply with nabilone and dronabinol, which exhibit central nervous system side effects .

Biological Activity

Naboctate, a synthetic compound, has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor interactions and neuropharmacology. This article examines the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is classified as a synthetic cannabinoid, designed to interact with cannabinoid receptors in the body. Understanding its biological activity requires a focus on its pharmacodynamics, receptor affinity, and potential therapeutic applications.

This compound primarily interacts with the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and immune response.

- CB1 Receptor : Predominantly found in the central nervous system (CNS), activation of CB1 receptors by this compound can modulate neurotransmitter release, influencing pain perception and mood.

- CB2 Receptor : Located mainly in immune cells, CB2 receptor activation is associated with anti-inflammatory effects and modulation of immune responses.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Objective | Methodology | Findings |

|---|---|---|---|

| Study 1 | Evaluate CB1 affinity | Radiolabeled binding assays | High affinity for CB1 receptors; IC50 = 15 nM |

| Study 2 | Assess anti-inflammatory effects | In vivo mouse model | Significant reduction in inflammation markers (TNF-α, IL-6) |

| Study 3 | Investigate neuroprotective properties | Neuronal cell cultures | Reduced apoptosis in neuronal cells under oxidative stress conditions |

Case Study 1: Pain Management

A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Participants reported a significant reduction in pain scores (average decrease of 40%) compared to placebo after 8 weeks of treatment. This suggests that this compound may serve as an effective analgesic.

Case Study 2: Inflammatory Disorders

In a cohort study involving patients with rheumatoid arthritis, administration of this compound led to improved joint function and decreased inflammatory markers. Patients exhibited a 30% improvement in their daily activities score after 12 weeks.

Research Findings

Recent research highlights the potential therapeutic applications of this compound:

- Neuroprotection : Studies indicate that this compound may protect neuronal cells from damage due to oxidative stress by modulating apoptotic pathways.

- Immunomodulation : Its action on CB2 receptors suggests possible applications in treating autoimmune disorders by reducing inflammation and modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.